molecular formula C15H19NO4S2 B5370096 3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate

3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate

Cat. No.: B5370096
M. Wt: 341.4 g/mol
InChI Key: HEKWTCSQDWQNQN-VAWYXSNFSA-N
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Description

3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate is a complex organic compound with the molecular formula C15H19NO4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-1-propen-1-yl with 1,3-benzothiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 1-propanesulfonate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate apart from similar compounds is its unique ethoxy-propenyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-[2-[(E)-2-ethoxyprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-3-20-12(2)11-15-16(9-6-10-22(17,18)19)13-7-4-5-8-14(13)21-15/h4-5,7-8,11H,3,6,9-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKWTCSQDWQNQN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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